molecular formula C5H3Br2NOS B3057860 2,5-Dibromothiophene-3-carboxamide CAS No. 857979-62-5

2,5-Dibromothiophene-3-carboxamide

Cat. No. B3057860
CAS RN: 857979-62-5
M. Wt: 284.96
InChI Key: XMAYVKCRVBSBSG-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the family of thiophenes, which are widely used in organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 3,4-Diaryl-2,5-Dibromothiophenes : Dang and Chen (2007) reported the synthesis of a class of 3,4-diaryl-2,5-dibromothiophenes through a one-pot reaction involving oxidation and bromination, using Br2 reagent. This process yields high-quality dibromothiophenes, which can serve as building blocks for further chemical synthesis, such as the preparation of 2,3,4,5-tetraarylthiophenes through Suzuki coupling reactions (Dang & Chen, 2007).

  • Regiospecific Silylation : Lukevics et al. (2001) explored the regiospecific silylation of 2,5-dibromothiophene, leading to compounds like 3,5-dibromo-2-trimethylsilylthiophene and 3,4-dibromo-2,5-bis(trimethylsilyl)thiophene. These compounds, after further chemical transformations, are significant in the synthesis of various thiophene derivatives (Lukevics et al., 2001).

  • Polymerization Reactions : Spencer et al. (2003) presented evidence for spontaneous solid-state polymerization reactions in 2,5-dibromothiophene derivatives. These reactions occur in the absence of solvent and catalyst, indicating the potential for these compounds in the development of new polymer materials (Spencer et al., 2003).

Applications in Medicinal Chemistry and Pharmacology

  • Synthesis of Nitrothiophenes : Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, which were evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. This research highlights the medicinal applications of thiophene derivatives in cancer treatment (Threadgill et al., 1991).

  • Inhibitors of Poly(ADP-ribose)polymerase (PARP) : Shinkwin et al. (1999) worked on the synthesis of thiophenecarboxamides and their evaluation as inhibitors of PARP, an enzyme involved in DNA repair. This research indicates the role of thiophene derivatives in enhancing the effectiveness of radiotherapy and chemotherapy in cancer (Shinkwin et al., 1999).

Material Science and Polymer Research

  • Electrochemical Preparation : Pletcher and Razaq (1980) described the electrochemical reduction of tribromothiophen to produce compounds like 3-bromothiophen and 2,5-dibromothiophen. Their work discusses the scalability and application of this method in material science (Pletcher & Razaq, 1980).

  • Preparation of Poly(thienylene)s : Yamamoto et al. (1983) reported on the catalytic polycondensation of dihalothiophenes, including 2,5-dibromothiophene, to create poly(thienylene) type polymers. These polymers have potential applications in various industrial and technological fields (Yamamoto et al., 1983).

Future Directions

  • Solid-State Polymerization : Investigate its role in solid-state polymerization, as suggested by previous studies .

properties

IUPAC Name

2,5-dibromothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYVKCRVBSBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858610
Record name 2,5-Dibromothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothiophene-3-carboxamide

CAS RN

857979-62-5
Record name 2,5-Dibromothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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